4-(3,4-dichlorophenyl)-2-oxobutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
85918-56-5 |
|---|---|
Molecular Formula |
C10H8Cl2O3 |
Molecular Weight |
247.07 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-2-oxobutanoic acid |
InChI |
InChI=1S/C10H8Cl2O3/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5H,2,4H2,(H,14,15) |
InChI Key |
ZKRDTNHGGOKJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C(=O)O)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 3,4 Dichlorophenyl 2 Oxobutanoic Acid
Synthesis of the Precursor: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid
A foundational step in the synthesis is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride (B1165640), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). wikipedia.orgvedantu.comlibretexts.org This reaction yields 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. The reaction mechanism involves the formation of an acylium ion from succinic anhydride and the Lewis acid, which then undergoes electrophilic aromatic substitution with the 1,2-dichlorobenzene ring. vedantu.comyoutube.com
Table 1: Synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid
| Reactants | Catalyst | Product |
| 1,2-Dichlorobenzene, Succinic Anhydride | Aluminum Chloride (AlCl₃) | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid |
Conversion to this compound
The subsequent conversion of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid to the target α-keto acid, this compound, can be achieved through an α-oxidation process. This transformation typically involves the introduction of a hydroxyl group at the α-position to the carboxylic acid, followed by oxidation.
A general method for the α-hydroxylation of carboxylic acids involves the formation of the corresponding acid chloride, followed by reaction with an oxygen source. The resulting α-hydroxy acid can then be oxidized to the α-keto acid using a suitable oxidizing agent.
Chemical Derivatization
The reactivity of the keto and carboxylic acid functionalities in this compound allows for a variety of chemical derivatizations. For instance, a related compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, has been shown to react with antipyrine (B355649) to form 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid. mdpi.comresearchgate.net This butanoic acid derivative can be further reacted with phenylhydrazine (B124118) to yield 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid. mdpi.comresearchgate.net These reactions highlight the potential for modifying the butanoic acid chain.
Furthermore, the pyridazinone derivatives obtained from the reaction of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid with hydrazines can undergo various transformations, including conversion to dithio derivatives and the formation of fused heterocyclic systems. mdpi.comresearchgate.net
Structural Characterization and Purity Assessment Methodologies for Synthesized 4 3,4 Dichlorophenyl 2 Oxobutanoic Acid and Its Derivatives
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. For a related compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, detailed ¹H and ¹³C NMR data have been reported, providing a reference for the expected chemical shifts and coupling constants for the butanoic acid chain and the dichlorophenyl moiety. mdpi.comsemanticscholar.org For this compound, specific signals corresponding to the aromatic protons, the methylene (B1212753) protons of the butanoic acid chain, and the carbons of the carbonyl and carboxyl groups would be expected.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include the C=O stretching of the ketone and carboxylic acid groups, as well as the C-Cl and C-H stretching vibrations of the aromatic ring and the aliphatic chain. For instance, in 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, characteristic C=O stretching bands for the acid and ketone were observed at 1730 cm⁻¹ and 1688 cm⁻¹, respectively. mdpi.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The predicted monoisotopic mass for this compound is 245.98505 Da. uni.lu The mass spectrum would be expected to show the molecular ion peak and fragment ions corresponding to the loss of specific groups, such as the carboxyl group or parts of the dichlorophenyl ring.
Table 2: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z |
| [M+H]⁺ | 246.99233 |
| [M+Na]⁺ | 268.97427 |
| [M-H]⁻ | 244.97777 |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compound. By using a suitable stationary phase and mobile phase, it is possible to separate the target compound from any starting materials, by-products, or other impurities. The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram.
Exploration of Molecular Targets and Ligand Engagement for this compound
The initial phase of preclinical assessment involves identifying the specific molecular targets with which a compound interacts. This process, known as target identification and validation, utilizes a range of biochemical and biophysical assays to determine binding affinity, functional modulation, and the structural basis of the interaction.
Enzyme activity assays are crucial for determining if a compound can modulate specific enzymatic pathways. While direct studies on this compound's effect on enzymes like Kynurenine (B1673888) 3-hydroxylase or Protein Kinase B (PknB) are not extensively detailed in the available literature, these targets represent important areas of therapeutic research. Kynurenine 3-hydroxylase is a key enzyme in the kynurenine pathway of tryptophan metabolism, which is implicated in neurological disorders and immune regulation. PknB is a serine/threonine protein kinase essential for the growth and survival of Mycobacterium tuberculosis, making it a prime target for novel antimicrobial agents. Investigating the inhibitory or activatory potential of this compound against such enzymes would be a standard procedure to screen for its therapeutic possibilities.
Receptor binding assays are employed to assess a compound's ability to interact with and modulate the function of cellular receptors. Key targets in modern drug discovery include:
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): A nuclear receptor that regulates fatty acid storage and glucose metabolism. Ligand binding to PPARγ can have therapeutic effects in type 2 diabetes and other metabolic diseases. Studies on related compounds have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to confirm binding to both orthosteric and allosteric sites on PPARγ. nih.gov
Stimulator of Interferon Genes (STING): A central mediator of innate immunity. The activation of the STING pathway is a promising strategy in cancer immunotherapy. nih.gov Research into STING agonists has explored scaffolds related to oxobutanoic acid, demonstrating that structural modifications can lead to potent activation of the STING signaling pathway. nih.gov Conversely, other molecules have been shown to inhibit STING activation by preventing necessary post-translational modifications like palmitoylation. nih.gov
eIF4E/eIF4G Interaction: The interaction between the eukaryotic translation initiation factors eIF4E and eIF4G is critical for cap-dependent translation, a process often dysregulated in cancer. researchgate.netresearchgate.net The disruption of this protein-protein interaction is a validated strategy for developing anti-cancer therapeutics. researchgate.netnih.gov The binding is complex, involving multiple domains, and serves as a convergence point for cellular signaling pathways like mTORC1. researchgate.netnih.gov
While direct binding data for this compound on these specific receptors is not presently available, its structural features merit investigation through established binding and functional assays.
To fully understand how a ligand like this compound interacts with its protein targets, a suite of biophysical techniques is employed. These methods provide quantitative data on binding affinity, thermodynamics, kinetics, and the structural details of the interaction. numberanalytics.comnih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), enthalpy (ΔH), and entropy (ΔS). nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique for monitoring biomolecular interactions in real-time. It yields kinetic data, including association (k a) and dissociation (k d) rates, from which the binding affinity can be calculated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information on the structure of a protein-ligand complex in solution, identifying the specific amino acid residues involved in binding. nih.govnumberanalytics.com
X-ray Crystallography: This technique can determine the high-resolution, three-dimensional structure of a protein-ligand complex, offering a precise view of the binding mode and orientation of the ligand within the protein's binding pocket. numberanalytics.com
These techniques are complementary and are often used in conjunction to build a comprehensive model of the protein-ligand interaction, which is essential for structure-based drug design. dntb.gov.uaresearchgate.net
Table 1: Overview of Biophysical Techniques for Studying Protein-Ligand Interactions
| Technique | Principle | Key Information Provided | Advantages |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | Binding affinity (K D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov | Label-free, in-solution, provides full thermodynamic profile. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Binding kinetics (k a, k d), binding affinity (K D). nih.gov | Real-time, label-free, high throughput potential. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Atomic-level structural details, binding site mapping, dynamics. numberanalytics.com | Provides structural information in solution, no need for crystallization. |
| X-ray Crystallography | Diffraction of X-rays by a crystalline sample. | High-resolution 3D structure of the complex. numberanalytics.com | Provides precise atomic coordinates of the interaction. |
Cellular Responses and Pathway Perturbation Analyses Mediated by this compound in Cultured Cells
Following molecular characterization, the investigation moves to a cellular context to understand the compound's effects on living systems. This involves assessing phenotypic changes and mapping the underlying pathway perturbations.
Cell-based assays are used to determine the functional consequences of a compound's molecular interactions. One important phenotype that is often screened for is antimicrobial activity. This involves testing the compound against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth. nih.gov For example, studies on other compounds, such as the bacteriocin (B1578144) Acidocin A, have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Assessing the antimicrobial properties of this compound against relevant pathogens would be a key step in evaluating its potential as an anti-infective agent.
To gain a global, unbiased understanding of a compound's mechanism of action, 'omics' technologies are invaluable. Transcriptomics (via RNA-sequencing) and proteomics (via mass spectrometry) provide a snapshot of the thousands of genes and proteins that are altered in a cell upon exposure to the compound. nih.gov
Transcriptomics: Measures the expression levels of all RNA transcripts in a cell, revealing which genes are up- or down-regulated in response to the compound.
Proteomics: Quantifies the abundance of thousands of proteins, providing insight into changes in cellular machinery, signaling pathways, and post-translational modifications. nih.gov
By analyzing the differentially expressed genes and proteins, researchers can identify the biological pathways and processes that are most significantly affected by the compound. nih.govmdpi.com For instance, such analyses can reveal if a compound induces an inflammatory response, disrupts metabolism, or triggers cell death pathways. nih.gov This systems-level view is critical for elucidating the full scope of a compound's biological activity and for identifying potential biomarkers of its effect.
Table 2: Comparison of Transcriptomic and Proteomic Profiling
| Feature | Transcriptomics | Proteomics |
| Molecule Analyzed | RNA (mRNA, ncRNA, etc.) | Proteins |
| Primary Technology | RNA-Sequencing (RNA-Seq), Microarrays | Mass Spectrometry (MS), 2D-PAGE |
| Information Provided | Gene expression levels, alternative splicing events. mdpi.com | Protein abundance, post-translational modifications, protein-protein interactions. nih.gov |
| Inference | Indicates cellular intent and regulatory changes. | Reflects the functional state of the cell. |
| Advantages | Comprehensive coverage of the genome, high sensitivity. | Closer to cellular function, reveals post-translational regulation. |
Based on a comprehensive search of available scientific literature, there is currently no public information regarding the investigation of specific signal transduction pathways regulated by the chemical compound this compound in preclinical models.
Searches for molecular and biochemical interaction studies, preclinical research, and data on the regulation of cellular signaling by this specific compound did not yield any relevant research findings. Existing literature focuses on the synthesis and chemical properties of related compounds, but does not provide data on their effects on biological signaling pathways. Therefore, the detailed research findings and data tables required for the requested article are not available.
Identification of Key Knowledge Gaps and Future Research Directives for 4 3,4 Dichlorophenyl 2 Oxobutanoic Acid
Despite the established importance of its constituent chemical motifs, 4-(3,4-dichlorophenyl)-2-oxobutanoic acid itself appears to be an under-researched compound. A search of scientific and patent literature reveals a significant knowledge gap regarding its specific biological activities and potential applications.
Key Knowledge Gaps:
Biological Activity Profile: There is a lack of published studies investigating the biological effects of this compound. Its interaction with specific enzymes, receptors, or cellular pathways remains uncharacterized.
Mechanism of Action: Without a known biological activity, the mechanism by which the molecule might exert an effect is entirely unknown. Research on analogs suggests potential as an enzyme inhibitor, but this has not been confirmed for the title compound.
Synthesis and Characterization: While general synthetic routes can be proposed based on organic chemistry principles, detailed, optimized, and published synthetic procedures for this specific 2-oxo derivative are not readily found. Comprehensive characterization data also appears limited. uni.lu
Metabolic Fate: How the compound is processed and metabolized by living organisms is unknown. Understanding its metabolic stability and potential metabolites is crucial for any future development in chemical biology or medicinal chemistry.
Future Research Directives:
Based on these gaps, future research could be directed toward several key areas:
Systematic Biological Screening: The compound should be subjected to broad biological screening assays to identify any potential activity. This could include screens for enzyme inhibition (e.g., against proteases, kinases, or metabolic enzymes like histone deacetylases), receptor binding, antimicrobial activity, and anticancer effects.
Target Identification and Mechanistic Studies: If any biological activity is identified, subsequent research should focus on identifying the specific molecular target(s). Techniques such as molecular docking, affinity chromatography, and genetic methods could be employed to elucidate its mechanism of action.
Development of Optimized Synthesis: A robust and scalable synthetic route for this compound needs to be developed and published. This would make the compound more accessible for research purposes.
Structure-Activity Relationship (SAR) Studies: Assuming a biological activity is found, a medicinal chemistry program could be initiated. This would involve synthesizing a library of analogs with variations in the phenyl ring substitution (e.g., different halogen patterns, or other electron-withdrawing/donating groups) and modifications to the butanoic acid chain. These studies would help to optimize potency and selectivity. For example, comparing its activity to 2,3-dichloro and 2,5-dichloro analogs could reveal important structural requirements for activity.
In essence, this compound represents a chemical entity with potential, based on its structural components, but which remains largely unexplored. It stands as a blank slate for discovery-oriented research in medicinal and biological chemistry.
Compound Information Table
| Compound Name | Molecular Formula | Class |
| This compound | C₁₀H₈Cl₂O₃ | Alpha-Keto Acid |
| 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | C₁₀H₈Cl₂O₃ | Gamma-Keto Acid |
| 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | C₁₀H₆Cl₂O₃ | Unsaturated Keto Acid |
| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | C₂₁H₁₈Cl₂N₂O₄ | Substituted Butanoic Acid |
| 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid | C₁₁H₁₁Cl₂NO₃ | Glutaric Acid-Amide |
Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈Cl₂O₃ | PubChem |
| Molecular Weight | 247.08 g/mol | PubChem |
| InChIKey | ZKRDTNHGGOKJNM-UHFFFAOYSA-N | PubChemLite uni.lu |
| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)C(=O)O)Cl)Cl | PubChemLite uni.lu |
An in-depth analysis of the synthetic routes and chemical derivatization of the α-keto acid, this compound, reveals a landscape rich with established chemical principles and opportunities for modern synthetic innovation. This article explores the key methodologies for its synthesis, strategies for process optimization, and the diverse chemical transformations possible from its core structure.
Metabolic Transformations and Pharmacokinetic Principles of 4 3,4 Dichlorophenyl 2 Oxobutanoic Acid in Vitro and in Silico
Identification of Biotransformation Pathways of 4-(3,4-dichlorophenyl)-2-oxobutanoic acid
Biotransformation is the process by which a substance is chemically altered in the body. These reactions are typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
The primary site of drug metabolism is the liver, where a host of enzymes in the smooth endoplasmic reticulum (microsomes) and cytoplasm (cytosol) carry out biotransformation.
Phase I Metabolism: Cytochrome P450 (CYP) Enzymes Phase I reactions introduce or expose functional groups on the parent compound. ditki.com The most important family of enzymes involved in this phase is the Cytochrome P450 (CYP) superfamily of monooxygenases. nih.govbohrium.com These enzymes are responsible for the metabolism of a vast number of drugs. nih.govbohrium.com For a compound like this compound, several oxidative reactions are plausible:
Aromatic Hydroxylation: The dichlorophenyl ring is a likely target for hydroxylation, where a hydroxyl group (-OH) is added to the aromatic ring.
Aliphatic Hydroxylation: The butanoic acid chain could also undergo hydroxylation.
Dehalogenation: The chlorine atoms on the phenyl ring could potentially be removed, although this is generally a less common metabolic pathway.
The CYP3A4 enzyme is the most abundant P450 in the human liver and is responsible for the metabolism of approximately 50% of clinically used drugs. nih.govbohrium.commdpi.com Therefore, it is highly probable that CYP3A4 would be involved in the metabolism of this compound. nih.govbohrium.commdpi.com Studies on other chlorinated phenols, such as 2,4-dichlorophenol, have demonstrated metabolism by human CYP3A4, leading to the formation of hydroxylated and benzoquinone metabolites. nih.gov
Phase II Metabolism: Conjugation Enzymes Following Phase I reactions, the modified compound often undergoes Phase II conjugation. In this phase, an endogenous polar molecule is attached to the functional group introduced during Phase I, which increases water solubility and facilitates excretion. mdpi.com Key Phase II enzymes include:
UDP-glucuronosyltransferases (UGTs): These enzymes would conjugate glucuronic acid to a hydroxyl group formed during Phase I.
Sulfotransferases (SULTs): These enzymes would add a sulfo group.
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione, which can be a detoxification pathway for reactive metabolites. nih.gov
The carboxylic acid moiety of the parent compound itself could also be a substrate for direct conjugation, particularly glucuronidation.
To identify and characterize potential metabolites, in vitro experiments using human liver microsomes (HLMs) or hepatocytes would be conducted. The reaction mixture would be analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This technique allows for the separation of the parent compound from its metabolites and provides information on their mass, which aids in structural elucidation.
The kinetics of metabolite formation would be determined by incubating the compound at various concentrations with the enzyme source and measuring the rate of metabolite production over time. This data is used to calculate key kinetic parameters, as shown in the hypothetical table below.
Table 1: Hypothetical Kinetic Parameters for the Formation of a Hydroxylated Metabolite of this compound by Human Liver Microsomes.
| Parameter | Value | Description |
| Km (Michaelis-Menten constant) | 15 µM | The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |
| Vmax (Maximum reaction velocity) | 100 pmol/min/mg protein | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| CLint (Intrinsic clearance) | 6.7 µL/min/mg protein | A measure of the intrinsic metabolic capacity of the liver for the compound (Vmax/Km). |
In Silico Prediction of Absorption, Distribution, and Elimination Characteristics of this compound
In silico (computer-based) models are invaluable for predicting the pharmacokinetic properties of a compound before extensive laboratory testing is undertaken. nih.gov These models use the chemical structure of the compound to estimate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. mdpi.com
The ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is a critical determinant of its bioavailability and distribution. nih.gov Permeability is often predicted based on physicochemical properties.
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's fat-likeness. The predicted XlogP for this compound is 2.8, suggesting moderate lipophilicity. uni.lu
Polar Surface Area (PSA): This metric quantifies the surface area of polar atoms in a molecule and is a good predictor of membrane permeability.
BOILED-Egg Model: This is a widely used in silico model that plots a compound's lipophilicity (WLOGP) against its polarity (PSA) to predict passive gastrointestinal absorption and brain penetration. mdpi.com
Efflux transporters, such as P-glycoprotein (P-gp), can actively pump compounds out of cells, reducing absorption and distribution. mdpi.com In silico models can predict whether a compound is likely to be a substrate or inhibitor of P-gp. mdpi.com
Table 2: Predicted Physicochemical and ADME Properties for this compound using In Silico Models.
| Property | Predicted Value | Implication |
| Molecular Weight | 247.06 g/mol | Complies with Lipinski's rule of five (<500). |
| logP (XlogP) | 2.8 uni.lu | Moderate lipophilicity, favorable for absorption. |
| Polar Surface Area (PSA) | 63.6 Ų | Favorable for good membrane permeability. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the central nervous system. |
| P-gp Substrate | No | Not likely to be subject to P-gp mediated efflux. |
Note: These values are illustrative and derived from general predictive models.
Once in the bloodstream, a compound can bind to plasma proteins, primarily albumin for acidic compounds. Only the unbound (free) fraction of the compound is available to exert a pharmacological effect or be metabolized. In silico models can predict the extent of plasma protein binding (PPB). Given its structure, this compound is expected to exhibit a moderate to high degree of binding to plasma proteins.
The volume of distribution (Vd) is a theoretical volume that describes the extent to which a compound is distributed throughout the body's tissues compared to the plasma. A low Vd suggests the compound is largely confined to the bloodstream, while a high Vd indicates extensive distribution into tissues. Predictive models can estimate this parameter based on factors like lipophilicity and plasma protein binding.
Ex Vivo and In Vitro Studies on Compound Stability and Degradation in Biological Matrices
Investigating the stability of a compound in various biological fluids is essential to ensure accurate measurement in pharmacokinetic and toxicological studies. nih.gov These studies are typically conducted by incubating the compound in the matrix of interest under controlled conditions and monitoring its concentration over time.
Plasma/Blood Stability: The compound would be incubated in fresh plasma or whole blood at 37°C. Samples would be taken at various time points and analyzed. This helps to identify degradation due to enzymatic activity present in the blood.
Microsomal Stability: Incubation with liver microsomes provides a measure of metabolic stability. The rate of disappearance of the parent compound is used to calculate its half-life (t1/2) and intrinsic clearance (CLint), which can be used to predict in vivo hepatic clearance.
Hepatocyte Stability: Using intact liver cells (hepatocytes) provides a more comprehensive picture of metabolic stability, as it includes both Phase I and Phase II metabolic processes.
The stability of a compound can be influenced by storage conditions. nih.gov For example, studies on other compounds have shown that storage at lower temperatures (-20°C or -80°C) generally ensures stability over longer periods. nih.govnih.gov
Table 3: Illustrative Data from an In Vitro Stability Assay of this compound in Human Liver Microsomes.
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
| Calculated Half-life (t1/2) | 25 minutes |
| Calculated Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |
Note: This data is exemplary and represents a potential outcome for a compound with moderate metabolic instability.
Structure Activity Relationship Sar and Computational Modeling Studies of 4 3,4 Dichlorophenyl 2 Oxobutanoic Acid and Its Analogs
Design and Synthesis of Analogs for Systematic SAR Exploration
A common synthetic route to produce the core structure of 4-aryl-4-oxobutanoic acids is the Friedel–Crafts acylation, for instance, reacting a substituted toluene (B28343) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.org Further chemical reactions can then introduce various functional groups to create a library of analogs.
One documented example involves the synthesis of an analog, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid. This compound was prepared by reacting 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649). mdpi.comresearchgate.net This initial analog was then used as a starting material to create a series of new heterocyclic compounds, including pyridazinone derivatives, by reacting it with agents like hydrazine (B178648) hydrate. mdpi.comresearchgate.net The evaluation of these derivatives provides crucial data for SAR studies.
| Compound Name | Modification from Precursor | Reported Biological Activity | Reference |
| 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | Addition of antipyrinyl group to 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid | Moderate antifungal activity | mdpi.com |
| 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one | Reaction of the antipyrinyl analog with hydrazine hydrate | Screened for antimicrobial activity | mdpi.comresearchgate.net |
| 6-(3,4-dichlorophenyl)-2-phenyl-4-(4-antipyrinyl)-4,5-dihyropyridazin-3(2H)-one | Reaction of the antipyrinyl analog with phenylhydrazine (B124118) | Screened for antimicrobial activity | mdpi.comresearchgate.net |
SAR studies on related phenylbutanoic acid derivatives have highlighted several structural features that are critical for biological activity. The core scaffold, consisting of a phenyl ring linked to a butanoic acid chain, is fundamental. Within this scaffold, the keto group and the carboxylic acid moiety are particularly important. ajums.ac.irnih.govresearchgate.net
Research on related β-diketo acid derivatives, which share features with the 2-oxobutanoic acid structure, suggests that the keto-enol tautomerism is a key feature. This allows the molecule to form coordinate bonds with divalent metal ions, such as Mg²⁺, which are often found as cofactors in the active sites of enzymes like HIV-1 integrase. nih.gov The presence of a free, ionizable acidic group, like the carboxylic acid in the butanoic acid chain, is often required for potent activity, as it facilitates this metal chelation. nih.gov Studies on phenylbutyrate derivatives with anticancer properties have identified histone deacetylase (HDAC) and pyruvate (B1213749) dehydrogenase kinase 2 (PDK2) as potential targets, underscoring the importance of the phenylbutyrate structure in interacting with these key enzymes. ajums.ac.irnih.gov
The type and position of substituents on both the phenyl ring and the butanoic acid chain significantly influence biological efficacy. The 3,4-dichloro substitution pattern on the phenyl ring is a defining feature of the parent compound. SAR studies on structurally related anticancer agents have shown that altering this substitution pattern can dramatically change activity. For example, in a series of phenylbutyrate derivatives, substitutions on the phenyl ring with groups like -Cl, -Br, -F, and -NO₂ led to varying levels of cytotoxicity against different cancer cell lines. ajums.ac.irnih.gov This indicates that the electronic and steric properties of the substituents are key drivers of activity.
Similarly, modifications to the butanoic acid chain are crucial. The introduction of a bulky antipyrinyl group at the C-2 position, for instance, resulted in a compound with moderate antifungal activity. mdpi.com Further cyclization of this analog into pyridazinone derivatives created a new set of compounds with different pharmacological profiles. mdpi.comresearchgate.net This demonstrates that the butanoic acid chain is a versatile position for modification to tune the molecule's properties and biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy
QSAR is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. iosrjournals.org This approach is invaluable for predicting the efficacy of new, unsynthesized analogs, thereby prioritizing synthetic efforts and providing insights into the mechanisms of action.
The development of a predictive QSAR model begins with a dataset of structurally related compounds and their corresponding measured biological activities (e.g., IC₅₀ values). For keto acid derivatives, these activities could be enzyme inhibition, antimicrobial effects, or cytotoxicity. iosrjournals.orgresearchgate.net The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Various statistical methods can be employed, including Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS). researchgate.net For example, a 3D-QSAR study on quinolonyl diketo acid derivatives successfully developed models with significant correlations, which were validated both internally and externally to ensure their robustness. researchgate.net The resulting QSAR equation provides a quantitative link between the structural features (descriptors) and the activity, allowing for the prediction of activity for new molecules.
A critical outcome of QSAR modeling is the identification of the key physicochemical properties, or descriptors, that govern a compound's biological activity. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.
Studies on related keto acids and ketones have identified several important descriptors. Electrostatic descriptors, which describe the charge distribution in the molecule, have been found to be crucial in regulating the activity of quinolonyl diketo acid derivatives. researchgate.net Other commonly used descriptors include cLogP (a measure of hydrophobicity), molar refractivity (related to steric bulk), and polarizability (how easily the electron cloud is distorted). iosrjournals.org By understanding which descriptors have a positive or negative impact on activity, chemists can rationally design new analogs with improved performance.
| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |
| Hydrophobicity | cLogP | Influences membrane permeability and binding to hydrophobic pockets in target proteins. | iosrjournals.org |
| Steric/Size | Molar Refractivity (MR), Molar Volume (MV) | Affects how the molecule fits into the active site of a target enzyme. | iosrjournals.org |
| Electronic | Polarizability, Electrostatic Descriptors | Governs intermolecular interactions like dipole-dipole and ion-dipole forces, crucial for binding affinity. | iosrjournals.orgresearchgate.net |
| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular structure. | researchgate.net |
| 3D Field-Based | CoMFA/CoMSIA Fields | Steric and electrostatic fields around the molecule that indicate favorable or unfavorable regions for interaction with a receptor. | nih.gov |
Molecular Docking and Dynamics Simulations of 4-(3,4-dichlorophenyl)-2-oxobutanoic acid with Identified Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a three-dimensional view of how a ligand, such as this compound, might bind to its biological target.
Docking studies on close analogs like phenylbutyrate derivatives have been performed to elucidate their binding modes with potential anticancer targets, including histone deacetylase (HDAC) and pyruvate dehydrogenase kinase 2 (PDK2). ajums.ac.irnih.gov In these studies, the compounds are computationally placed into the active site of the target protein to find the most stable binding pose. The results help to predict key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity. For instance, docking of phenylbutyrate derivatives into PDK2 and HDAC revealed specific binding orientations that could explain their observed cytotoxic effects. nih.gov
Following docking, MD simulations can be used to assess the stability of the ligand-protein complex over time. These simulations model the natural movements and conformational changes of the atoms in the system, providing a more dynamic and realistic picture of the binding event. By analyzing the trajectory of the simulation, researchers can confirm whether the key interactions identified in the docking pose are maintained, thus adding confidence to the predicted binding mode.
| Analog Class | Identified Target | Docking Study Findings | Reference |
| Phenylbutyrate Derivatives | Pyruvate Dehydrogenase Kinase 2 (PDK2) | Prediction of binding sites and orientation within the enzyme's active site. | ajums.ac.irnih.gov |
| Phenylbutyrate Derivatives | Histone Deacetylase (HDAC) | Prediction of binding modes to understand apoptosis-inducing activity. | ajums.ac.irnih.gov |
| 2,4-dioxo-4-phenylbutanoic acid Analogs | M. tuberculosis 1HZP enzyme | Identification of efficient binding poses; sulfonic acid and methoxy (B1213986) substitutions found to be favorable. | researchgate.net |
Analysis of Binding Modes and Interaction Energies
The binding mode of a ligand to its biological target is a key determinant of its activity. For this compound and its analogs, the interaction with the target protein's binding site is characterized by a combination of specific intermolecular forces. The dichlorophenyl moiety often plays a significant role in establishing van der Waals interactions within hydrophobic pockets of the receptor. The carboxylic acid and oxo groups are typically involved in forming hydrogen bonds and electrostatic interactions with polar amino acid residues.
Molecular docking studies can predict the preferred orientation of these ligands within a binding site. For instance, the interaction of similar compounds with their target proteins often reveals that the dichlorophenyl group fits into a hydrophobic cavity, while the keto-acid portion interacts with charged or polar residues at the opening of the binding site. The specific interactions can vary depending on the nature of the amino acid residues in the binding pocket.
The energy of these interactions is a quantitative measure of the binding affinity. Lower interaction energies generally correlate with higher binding affinity and, consequently, greater biological activity. Computational methods allow for the calculation of these energies, providing a basis for comparing different analogs and guiding the design of more potent compounds. For example, modifications to the phenyl ring or the butanoic acid chain can significantly alter the interaction energy, either by enhancing hydrophobic contacts or by optimizing hydrogen bonding networks.
It has been observed that in some cases, the binding of ligands like this compound can exhibit cooperativity. For instance, studies with the DNA-binding agent DAPI have shown that its binding to AT-rich regions of DNA is cooperative, leading to a very strong interaction, while its binding to GC-rich regions is non-cooperative and characteristic of intercalation. nih.gov This highlights that the nature of the binding site can dramatically influence the binding mode and affinity.
Table 1: Predicted Interaction Data for this compound
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 246.99233 | 144.7 |
| [M+Na]+ | 268.97427 | 154.3 |
| [M-H]- | 244.97777 | 146.9 |
| [M+NH4]+ | 264.01887 | 162.9 |
| [M+K]+ | 284.94821 | 149.1 |
| [M+H-H2O]+ | 228.98231 | 141.4 |
| [M+HCOO]- | 290.98325 | 157.1 |
Data sourced from computational predictions. uni.lu
Conformational Analysis and Ligand Efficiency Metrics
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the low-energy, biologically active conformation.
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding affinity of a compound in relation to its size. rgdscience.comnih.gov It is calculated as the binding energy per heavy (non-hydrogen) atom. rgdscience.comnih.gov A higher LE value indicates that a molecule is more efficient at binding, making it a more promising starting point for lead optimization. rgdscience.com The goal is to maximize binding affinity while minimizing molecular size and other properties like lipophilicity, which can negatively impact drug-like characteristics. rgdscience.com
For this compound and its analogs, calculating and comparing their LE values can help prioritize which chemical scaffolds to pursue. Analogs that exhibit high ligand efficiency are considered to be of higher quality, as they achieve their potency with a more "atom-economical" structure.
Table 2: Ligand Efficiency Metrics
| Metric | Description | Ideal Value |
|---|---|---|
| Ligand Efficiency (LE) | Ratio of binding energy to the number of heavy atoms. | ≥ 0.3 |
| Lipophilic Ligand Efficiency (LLE) | The difference between pIC50 (or pEC50) and cLogP. | > 5 |
These metrics are crucial for optimizing drug candidates. rgdscience.comnih.gov
Advanced Computational Chemistry Techniques for Electronic Structure and Reactivity Profiling
Advanced computational methods provide a deeper understanding of the electronic properties and reactivity of this compound. Techniques such as Density Functional Theory (DFT), Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) analysis, and Natural Bond Orbital (NBO) analysis are instrumental in this profiling.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For analogs of this compound, DFT studies have been used to determine optimized molecular structures and have shown good correlation with experimental X-ray diffraction data. researchgate.net
HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A small HOMO-LUMO gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This can be correlated with higher biological activity. For example, studies on other organic molecules have shown that a lower HOMO-LUMO energy gap is associated with increased chemical reactivity and biological potential. nih.gov
By combining these computational techniques, a comprehensive electronic and reactivity profile of this compound and its analogs can be constructed. This information is invaluable for understanding their mechanism of action and for the rational design of new, more effective compounds.
Table 3: Key Computational Chemistry Parameters and Their Significance
| Parameter | Significance |
|---|---|
| HOMO Energy | Indicates the molecule's electron-donating capability. Higher energy often correlates with greater reactivity. |
| LUMO Energy | Indicates the molecule's electron-accepting capability. Lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govnih.gov |
| NBO Analysis | Reveals intramolecular charge transfer and hyperconjugative interactions, contributing to molecular stability. researchgate.netmalayajournal.org |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify regions prone to electrophilic and nucleophilic attack. nih.gov |
Analytical Methodologies for Detection and Quantification of 4 3,4 Dichlorophenyl 2 Oxobutanoic Acid in Research Applications
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are essential for the separation of 4-(3,4-dichlorophenyl)-2-oxobutanoic acid from complex mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like α-keto acids. The development of a robust HPLC method for this compound would involve the optimization of several parameters to achieve adequate separation and detection.
A typical reversed-phase HPLC method would likely employ a C18 column. nih.govresearchgate.net The mobile phase would consist of an aqueous component, often with a pH modifier like formic or acetic acid to ensure the carboxylic acid is in its protonated form, and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netrroij.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good resolution from other components in a mixture. helixchrom.com
For enhanced sensitivity and selectivity, especially at low concentrations, derivatization of the keto acid functionality is a common strategy. nih.govrsc.orgrsc.org Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the ketone to produce a colored or fluorescent derivative that can be readily detected by a UV-Vis or fluorescence detector. researchgate.netnih.gov Another approach is derivatization with agents such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) to yield highly fluorescent quinoxalinone derivatives. rsc.orgrsc.org
Method validation would be performed to ensure the reliability of the analytical data. This would include assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for the Analysis of a Derivatized α-Keto Acid
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm (for DNPH derivative) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) Applications and Derivatization Strategies
Gas chromatography is a high-resolution separation technique, but it requires the analyte to be volatile and thermally stable. Since this compound is a non-volatile carboxylic acid, derivatization is a mandatory step for GC analysis. nih.govnih.gov
A common derivatization strategy for carboxylic acids and ketones is silylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups, increasing volatility. nih.gov For α-keto acids, derivatization can also target the keto group. One established method involves reaction with o-phenylenediamine (B120857) to form quinoxalinol derivatives, which are then silylated for GC-MS analysis. nih.gov Another approach is the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the ketone to form a stable oxime derivative that is highly responsive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds. sigmaaldrich.com
The choice of derivatization reagent and GC conditions, including the type of capillary column (e.g., a non-polar or mid-polar column), temperature program, and detector, would be optimized to achieve the desired separation and sensitivity. sigmaaldrich.com
Table 2: Example GC Derivatization and Analysis Conditions
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 60 °C for 30 minutes |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
Chiral Separation Techniques for Enantiomeric Analysis
Since this compound possesses a chiral center at the carbon adjacent to the carboxylic acid, it can exist as two enantiomers. The biological activity of these enantiomers may differ significantly. Therefore, methods for their separation and quantification are important.
Chiral HPLC is the most common approach for enantiomeric resolution. This can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent. CSPs are packed with a chiral selector that interacts differently with the two enantiomers, leading to their separation.
Alternatively, the racemic mixture can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. Asymmetric hydrogenation using chiral catalysts is a method that could be used to synthesize specific enantiomers of the corresponding α-hydroxy acid, which could then be used as standards for method development. rsc.org The development of enzymatic resolution methods using L-amino acid deaminases also presents a potential route for the production and analysis of single enantiomers of α-keto acids. nih.gov
Spectroscopic and Spectrometric Characterization for Structural Elucidation
Spectroscopic and spectrometric techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Other Nuclei
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound in solution. For this compound, ¹H NMR and ¹³C NMR would provide key information. nih.gov
In the ¹H NMR spectrum, the protons on the dichlorophenyl ring would appear in the aromatic region (typically 7.0-8.0 ppm), with their splitting patterns and coupling constants providing information about their relative positions. mdpi.commdpi.com The methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the butanoic acid chain would give rise to signals in the aliphatic region, with their chemical shifts influenced by the adjacent carbonyl and dichlorophenyl groups.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons. The chemical shifts of the aromatic carbons would be affected by the electron-withdrawing chlorine substituents. Two-dimensional NMR techniques, such as COSY and HSQC, could be used to establish connectivity between protons and carbons, further confirming the structure.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.6 | Multiplet |
| Methylene (-CH₂-) | ~3.2 | Triplet |
| Methyl (-CH₃-) | ~2.9 | Triplet |
Note: Predicted values are illustrative and would need to be confirmed with an experimental spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be used.
The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate 9:6:1 ratio.
Fragmentation of α-keto acids in MS often involves cleavage at the bond between the carbonyl groups (α-cleavage). youtube.comjove.comyoutube.com This would lead to the formation of characteristic fragment ions. For example, loss of the carboxylic acid group as COOH or CO₂ is a common fragmentation pathway. The fragmentation pattern would be analyzed to confirm the connectivity of the atoms in the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.
Table 4: Key Ions Expected in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Identity |
| [M]+ | Molecular Ion |
| [M - COOH]+ | Loss of carboxylic acid group |
| [Cl₂C₆H₃CH₂CH₂CO]+ | Acylium ion fragment |
| [Cl₂C₆H₃CH₂]+ | Dichlorobenzyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Spectroscopic methods are fundamental tools for the structural elucidation of this compound, providing direct evidence of its key functional groups.
Infrared (IR) Spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the bonds within the molecule. The structure of this compound contains a carboxylic acid group, an α-keto group, and a dichlorinated aromatic ring, each with a distinct IR signature.
Carboxylic Acid Group: This functional group gives rise to two prominent absorption bands. A very broad and strong band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak, generally between 1700-1725 cm⁻¹.
α-Keto Group: The second carbonyl group, the α-keto group at the C2 position, also produces a strong C=O stretching band. This absorption is typically found in the range of 1680-1715 cm⁻¹. The conjugation with the adjacent carboxylic carbonyl can influence the exact position of these peaks.
Dichlorophenyl Ring: The aromatic ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring (1,2,4-trisubstituted) gives rise to characteristic C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region. Furthermore, the C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.
While specific experimental spectra for this compound are not widely published, analysis of a related compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, showed characteristic acid and ketone C=O stretching bands at 1730 cm⁻¹ and 1688 cm⁻¹, respectively, which aligns with the expected ranges. mdpi.com
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |
| α-Keto Group | C=O Stretch | 1680-1715 | Strong |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |
| Aryl Halide | C-Cl Stretch | <800 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the dichlorophenyl ring system, along with the two carbonyl groups. The benzene ring substituted with chlorine atoms is expected to exhibit absorption maxima (λ_max) in the UV region. The presence of carbonyl groups can lead to n→π* transitions, which are typically weak, and π→π* transitions, which are much stronger. For dichlorobenzene derivatives, characteristic absorptions are often observed around 280-290 nm. In a related analytical method for a different dichlorophenyl compound, a detection wavelength of 283 nm was utilized, suggesting significant absorbance in this region. deswater.com The exact λ_max and molar absorptivity would be influenced by the solvent used for analysis.
Sample Preparation Strategies for Complex Biological and Synthetic Matrices
The reliable quantification of this compound in research samples, such as those from cell cultures, plasma, or synthetic reaction mixtures, requires robust sample preparation to remove interfering substances.
Optimization of Extraction and Purification Procedures
The goal of extraction and purification is to isolate the analyte from the matrix with high recovery and minimal degradation or introduction of contaminants.
For Biological Matrices (e.g., Plasma, Cell Lysates):
Protein Precipitation: A common first step is to remove proteins, which can interfere with chromatographic analysis. This is often achieved by adding a cold organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid, followed by centrifugation to pellet the precipitated proteins.
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be used to selectively extract the α-keto acid. Given its acidic nature, adjusting the pH of the aqueous sample to be acidic (e.g., pH 2) ensures the carboxylic acid is protonated, increasing its hydrophobicity and facilitating its extraction into a water-immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether.
Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient alternative to LLE. Anion-exchange SPE cartridges can be employed to retain the negatively charged carboxylate form of the analyte at neutral or slightly basic pH. After washing the cartridge to remove neutral and basic impurities, the analyte is eluted with an acidic solvent. Conversely, reversed-phase (e.g., C18) SPE can be used to retain the compound under acidic conditions, with elution performed using a solvent of higher organic content. researchgate.net
Derivatization: α-Keto acids often exhibit poor chromatographic retention and low UV absorbance. Therefore, derivatization is a key strategy to enhance detection. Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (OPD) react with the α-keto acid to form highly fluorescent quinoxalinone derivatives, which can be readily detected with high sensitivity by fluorescence detectors. researchgate.netrsc.org This reaction is typically performed after initial extraction and before chromatographic analysis. researchgate.netrsc.org
For Synthetic Matrices (e.g., Reaction Mixtures):
The primary goal is to separate the product from unreacted starting materials, catalysts, and byproducts.
Filtration: Initial filtration may be required to remove any solid catalysts or precipitates.
Extraction: An aqueous workup is common. The reaction mixture can be dissolved in an organic solvent and washed with aqueous solutions of different pH. For instance, washing with a basic solution (e.g., sodium bicarbonate) would extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified and the product back-extracted into an organic solvent.
Chromatography: For purification of a synthesized product, column chromatography using silica (B1680970) gel is a standard technique, with a solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) optimized to separate the target compound from other components.
Method Validation for Accuracy, Precision, and Sensitivity in Research Samples
To ensure that an analytical method provides reliable data, it must be validated according to established guidelines. gavinpublishers.com This involves assessing several key performance characteristics. For the analysis of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method, likely involving derivatization, would be the standard. chromatographyonline.comnih.gov
Accuracy: This measures the closeness of the determined value to the true value. It is typically assessed by performing recovery studies on a blank matrix (e.g., plasma or a synthetic placebo) spiked with known concentrations of the analyte. Recoveries are expected to be within a predefined range, often 98-102% for drug products and 99-101% for drug substances. gavinpublishers.com
Precision: This assesses the degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-assay precision): The agreement between results of replicate analyses performed on the same sample by the same analyst on the same day.
Intermediate Precision (Inter-assay precision): The agreement between results from analyses conducted on different days, by different analysts, or with different equipment. The precision is expressed as the relative standard deviation (RSD), which should typically be below 2%.
Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
LOD: The lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. These limits are crucial for trace-level analysis in biological samples. For HPLC analysis of derivatized α-keto acids, LOQs in the low nanomolar range are often achievable. rsc.org
Interactive Table: Representative Validation Parameters for HPLC Analysis of an α-Keto Acid
The following table provides typical performance characteristics that would be expected for a validated HPLC method for quantifying an α-keto acid like this compound in a research setting, based on published methods for similar analytes. rsc.orgresearchgate.net
| Parameter | Typical Specification / Finding |
| Linearity | |
| Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy | |
| Recovery (%) | 98.0% - 102.0% |
| Precision | |
| Repeatability (RSD %) | < 2.0% |
| Intermediate Precision (RSD %) | < 2.0% |
| Sensitivity | |
| Limit of Detection (LOD) | 0.05 - 5 nM |
| Limit of Quantification (LOQ) | 0.15 - 18 nM |
| Specificity | No interference from matrix components or degradation products at the analyte's retention time. |
Broader Applications and Future Research Trajectories for 4 3,4 Dichlorophenyl 2 Oxobutanoic Acid
Potential as a Preclinical Research Tool or Probe Molecule in Biochemical Studies
Due to its specific chemical functionalities, 4-(3,4-dichlorophenyl)-2-oxobutanoic acid holds promise as a valuable tool in preclinical and biochemical research. The α-keto acid group is a key feature, as this motif is present in numerous metabolic intermediates. This allows the compound to potentially act as a competitive or non-competitive inhibitor for enzymes that process α-keto acids, such as dehydrogenases or transaminases.
Researchers can utilize this compound to probe the active sites of these enzymes, helping to elucidate their structure and function. The dichlorophenyl group provides a handle for further modification, such as the attachment of fluorescent tags or biotin, to create probe molecules. These probes could be instrumental in identifying and isolating new protein targets, tracking metabolic pathways, and studying enzyme kinetics in vitro and in cell-based assays.
Theoretical Implications for the Design of Advanced Chemical Entities
The structure of this compound serves as a valuable scaffold for the design of more complex and potent chemical entities. The process of drug discovery often begins with a "hit" molecule, which demonstrates a desired biological activity. nih.govmdpi.com This initial compound then undergoes structural optimization to enhance its properties, such as affinity, selectivity, and pharmacokinetic profile. nih.govmdpi.com
The dichlorophenyl moiety is a common feature in many pharmacologically active compounds, often contributing to binding affinity through hydrophobic and halogen-bonding interactions. The α-keto acid functionality is a versatile chemical handle that can be modified to create a variety of derivatives. For instance, it can be converted into amino acids, esters, or heterocyclic systems. A study by Sayed et al. demonstrated that a related compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, could be used as a starting material to synthesize a range of novel heterocyclic compounds, including pyridazinone derivatives, some of which exhibited antimicrobial and antifungal activities. mdpi.comnih.govresearchgate.net This highlights the potential of the core structure in generating a library of new molecules for screening against various biological targets. mdpi.comnih.govresearchgate.net
Unexplored Biological Systems and Target Classes for Future Investigation
While some derivatives of similar structures have been explored for antimicrobial activity, many biological systems and target classes remain uninvestigated for this compound. researchgate.net Given its α-keto acid structure, a primary area for future research would be its effect on metabolic pathways, particularly those involving amino acid and carbohydrate metabolism.
For example, α-keto acids are closely related to branched-chain amino acid (BCAA) metabolism. nih.gov Investigating the compound's impact on enzymes within this pathway could reveal novel therapeutic targets for metabolic disorders. Furthermore, the structural similarity to certain intermediates in the Krebs cycle suggests that it could modulate cellular energy production. The field of neurochemistry also presents opportunities, as α-keto acids are involved in neurotransmitter synthesis and degradation. Exploring its effects on neuronal cell cultures or in models of neurological disorders could uncover new therapeutic avenues.
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, its investigation should be integrated with systems biology and "omics" technologies. nih.govembl.debenthamscience.com These approaches allow for the simultaneous measurement of thousands of cellular components, providing a comprehensive view of a drug's impact on a biological system. embl.de
Transcriptomics: Analyzing changes in gene expression (the transcriptome) in cells treated with the compound can identify the signaling pathways and cellular processes that are affected. nih.govembl.de
Proteomics: Studying the proteome can reveal changes in protein levels and post-translational modifications, offering insights into the compound's mechanism of action at the protein level. nih.gov
Metabolomics: Examining the metabolome can directly assess how the compound alters cellular metabolism, identifying specific enzymes and pathways that are targeted. nih.govnih.gov
By integrating these multi-omics datasets, researchers can construct detailed network models of the compound's interactions within the cell. nih.govopenbioinformaticsjournal.comnih.gov This systems-level perspective can help to predict potential efficacy, identify off-target effects, and discover novel biomarkers for its activity. nih.govmdpi.com
Considerations for Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
Future work on this compound should incorporate the principles of green chemistry to minimize its environmental impact. researchgate.netsciencehistory.org Green chemistry focuses on designing chemical processes that reduce waste, use less hazardous substances, and improve energy efficiency. researchgate.netepa.gov
Key considerations for a greener synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. epa.gov The synthesis of ibuprofen, for example, was made significantly greener by improving its atom economy from less than 40% to around 80%. epa.gov
Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). mt.com
Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to reduce waste and allow for catalyst recycling. nih.govepa.gov
Renewable Feedstocks: Exploring the use of renewable starting materials where possible. epa.gov
By applying these principles, the synthesis and use of this compound can be made more sustainable, aligning with modern standards for environmentally responsible chemical research and development. sciencehistory.orgepa.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
